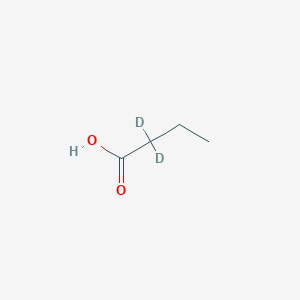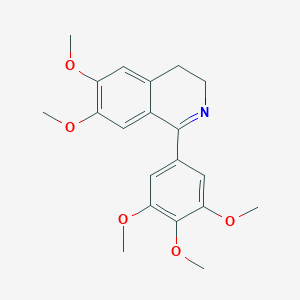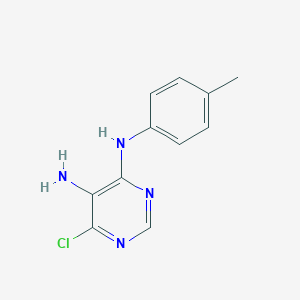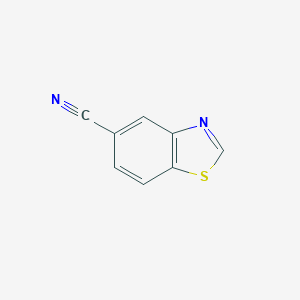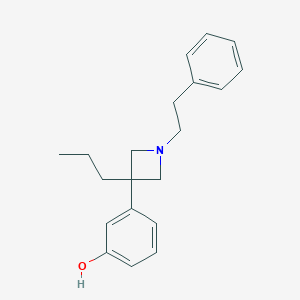
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, also known as PPAP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PPAP is a derivative of phenylethylamine, a natural compound found in the brain that is involved in various physiological processes, including mood regulation and pain perception. PPAP has been shown to have a range of pharmacological effects, including antidepressant, anti-inflammatory, and analgesic properties.
作用機序
The exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and analgesic effects. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to inhibit the activity of MAO, which may increase the levels of serotonin and other neurotransmitters in the brain.
生化学的および生理学的効果
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to have a range of biochemical and physiological effects in animal and in vitro studies. In animal studies, Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been shown to increase locomotor activity and reduce immobility time in the forced swim test, which are indicators of antidepressant activity. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to reduce pain sensitivity in animal models of chronic pain. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells.
実験室実験の利点と制限
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has several advantages for lab experiments, including its high potency and selectivity for certain neurotransmitter systems. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- also has low toxicity and is well-tolerated in animal studies. However, the synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers. Additionally, the exact mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is not fully understood, which may make it difficult to interpret some of the results of studies involving Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-.
将来の方向性
There are several potential future directions for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- research. One area of interest is the development of more efficient synthesis methods for Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, which may increase its availability for researchers. Another area of interest is the investigation of the potential therapeutic uses of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)-, including its potential as a treatment for depression and chronic pain conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- and its effects on various neurotransmitter systems in the brain.
合成法
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- can be synthesized through a multi-step process involving the reaction of 3-azetidinone with phenylpropanolamine, followed by reduction and alkylation reactions. The resulting compound is then purified through various chromatographic techniques to obtain a high-purity product. The synthesis of Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has been the subject of numerous scientific studies due to its potential as a therapeutic agent. In vitro studies have shown that Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has a range of pharmacological effects, including the inhibition of monoamine oxidase (MAO) activity, which is involved in the degradation of neurotransmitters such as serotonin and dopamine. Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- has also been shown to have anti-inflammatory and analgesic properties, which may make it a potential treatment for chronic pain conditions.
特性
CAS番号 |
17184-84-8 |
|---|---|
製品名 |
Phenol, 3-(1-phenethyl-3-propyl-3-azetidinyl)- |
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
3-[1-(2-phenylethyl)-3-propylazetidin-3-yl]phenol |
InChI |
InChI=1S/C20H25NO/c1-2-12-20(18-9-6-10-19(22)14-18)15-21(16-20)13-11-17-7-4-3-5-8-17/h3-10,14,22H,2,11-13,15-16H2,1H3 |
InChIキー |
ZHQRJLRJFLFTLS-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
正規SMILES |
CCCC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
その他のCAS番号 |
17184-84-8 |
同義語 |
1-Phenethyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



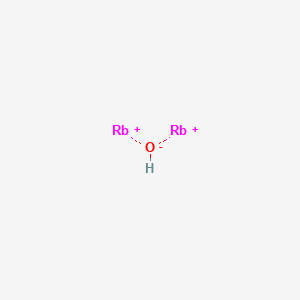
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
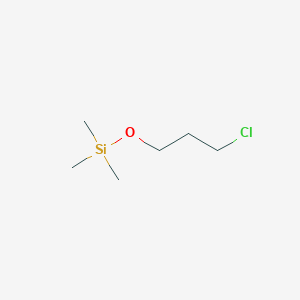
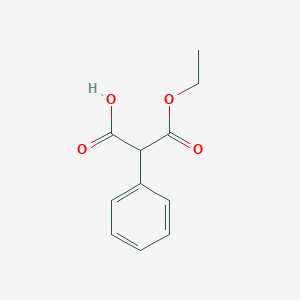
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
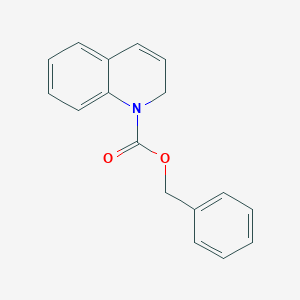
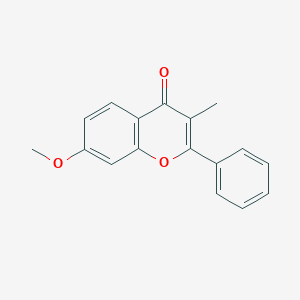
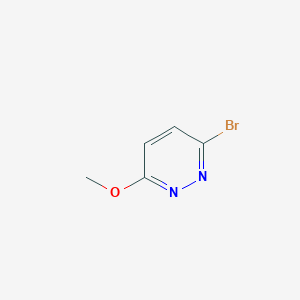
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
